N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated using thiol reagents, typically under mild conditions to prevent decomposition of sensitive intermediates.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 2,4-dimethylphenyl acetamide moiety, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and altered aromatic rings.
Substitution: Functionalized aromatic compounds with new substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its triazole and pyridine rings, which are known to interact with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, and the compound’s structure suggests it could interact with various biological targets, potentially leading to new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its combination of a triazole ring with both pyridine and dimethylphenyl groups, which may confer unique electronic and steric properties, enhancing its potential as a versatile intermediate in synthetic chemistry and its interactions in biological systems.
Properties
CAS No. |
477318-77-7 |
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Molecular Formula |
C24H23N5OS |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-16-4-7-20(8-5-16)29-23(19-10-12-25-13-11-19)27-28-24(29)31-15-22(30)26-21-9-6-17(2)14-18(21)3/h4-14H,15H2,1-3H3,(H,26,30) |
InChI Key |
BCJDLFAWECSIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=NC=C4 |
Origin of Product |
United States |
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